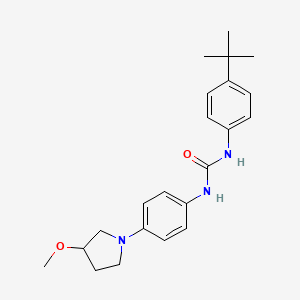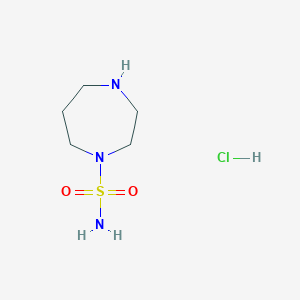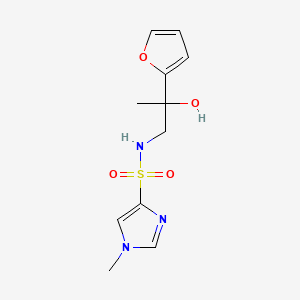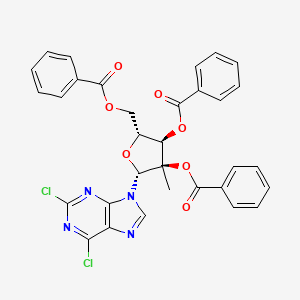
1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is a compound that has been extensively studied in scientific research for its potential in various applications. It is a urea-based compound that has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and have antifungal and antibacterial activity. It has also been shown to have low toxicity in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea is its potent antitumor activity. This makes it a potential candidate for the development of new anticancer drugs. It also has antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in the development of new drugs.
Future Directions
There are a number of future directions for research on 1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea. One direction is to further study its mechanism of action in order to optimize its use in the development of new drugs. Another direction is to study its potential in the treatment of other diseases, such as fungal and bacterial infections. Additionally, further research could be done to optimize the synthesis method in order to increase the yield and purity of the product.
Synthesis Methods
The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with 1-(4-tert-butylphenyl)urea in the presence of a suitable catalyst. The reaction is carried out under mild conditions and the yield of the product is high. The purity of the product can be improved by recrystallization.
Scientific Research Applications
1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea has been extensively studied in scientific research for its potential in various applications. It has been shown to have potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs. It has also been shown to have antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-22(2,3)16-5-7-17(8-6-16)23-21(26)24-18-9-11-19(12-10-18)25-14-13-20(15-25)27-4/h5-12,20H,13-15H2,1-4H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOPHDPQHDMDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2979254.png)
![(2,4-dimethylphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2979255.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2979256.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5-(piperidin-1-ylmethyl)furan-2-carboxamide](/img/structure/B2979263.png)
![(3-{[4-(Tert-butyl)benzyl]sulfonyl}propyl)(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B2979265.png)

![8-((4-Methoxyphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2979267.png)





